molecular formula C12H14INO B312216 N-(4-iodophenyl)cyclopentanecarboxamide

N-(4-iodophenyl)cyclopentanecarboxamide

Cat. No.: B312216
M. Wt: 315.15 g/mol
InChI Key: RMYHQQXUKYSDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Iodophenyl)cyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane ring conjugated to a 4-iodophenyl group via an amide bond. This structural motif combines the steric and electronic effects of the iodinated aromatic ring with the conformational flexibility of the cyclopentane moiety. For instance, cyclopentane-carboxamide derivatives are explored as opioid analogs (e.g., cyclopentyl fentanyl) and enzyme inhibitors, though the iodophenyl variant remains less characterized .

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

N-(4-iodophenyl)cyclopentanecarboxamide

InChI

InChI=1S/C12H14INO/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h5-9H,1-4H2,(H,14,15)

InChI Key

RMYHQQXUKYSDQP-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclic Ring Modifications: Cyclopentane vs. Cyclopropane

The size of the carbocyclic ring significantly impacts physicochemical properties. N-(4-Iodophenyl)cyclopropanecarboxamide (C10H10INO) shares the same 4-iodophenylamide group but replaces the cyclopentane with a strained cyclopropane ring. However, cyclopentane’s greater stability and chair-like conformations improve synthetic feasibility and thermal stability .

Property N-(4-Iodophenyl)cyclopentanecarboxamide N-(4-Iodophenyl)cyclopropanecarboxamide
Cyclic Ring Size 5-membered 3-membered
Molecular Formula C12H14INO (hypothesized) C10H10INO
Stability High (low ring strain) Moderate (high ring strain)
Synthetic Yield Not reported Not reported

Halogen Substituent Effects: Iodo vs. Bromo

Halogen substitution at the para position influences electronic and steric properties. 1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide () replaces iodine with bromine, reducing polarizability but retaining electron-withdrawing effects. In maleimide derivatives (), halogen size (F, Cl, Br, I) showed minimal impact on enzyme inhibition (IC50 ~4–7 μM), suggesting steric factors may dominate over electronic effects in carboxamides.

Functional Group Variations

  • Sulfamoyl Derivatives : N-[(4-Sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide () introduces a sulfonamide group, increasing acidity and bioavailability.
  • Hydrazine-Carbonothioyl Hybrids: Derivatives like N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide () exhibit varied melting points (148–201°C), correlating with substituent symmetry and intermolecular forces.
Compound (Example) Functional Group Melting Point (°C) Yield (%)
This compound Iodophenylamide Not reported Not reported
2.13 () Phenylthioacetyl hydrazine 148–150 63
2.14 () Benzoyl hydrazine 193–195 66
Bromophenyl + morpholinyl Not reported Not reported

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